molecular formula C9H13ClO B14264956 6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol CAS No. 134056-54-5

6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol

Cat. No.: B14264956
CAS No.: 134056-54-5
M. Wt: 172.65 g/mol
InChI Key: UOGXSLBPXORVQB-UHFFFAOYSA-N
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Description

6-Chloro-2-ethenyl-6-methylbicyclo[310]hexan-2-ol is a bicyclic compound with a unique structure that includes a chlorine atom, an ethenyl group, and a methyl group attached to a bicyclo[310]hexane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol typically involves the annulation of cyclopropenes with aminocyclopropanes. This method uses an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and catalysis used in laboratory settings can be scaled up for industrial applications, ensuring efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of various substituted bicyclic compounds.

Scientific Research Applications

6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol is unique due to the presence of the chlorine atom and the ethenyl group, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry.

Properties

CAS No.

134056-54-5

Molecular Formula

C9H13ClO

Molecular Weight

172.65 g/mol

IUPAC Name

6-chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol

InChI

InChI=1S/C9H13ClO/c1-3-9(11)5-4-6-7(9)8(6,2)10/h3,6-7,11H,1,4-5H2,2H3

InChI Key

UOGXSLBPXORVQB-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C1C(CC2)(C=C)O)Cl

Origin of Product

United States

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